molecular formula C21H20Cl2O6 B1248007 Pestalone

Pestalone

Cat. No. B1248007
M. Wt: 439.3 g/mol
InChI Key: ACRANQNXYMAQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pestalone is a natural product found in Pestalotia with data available.

Scientific Research Applications

Synthetic Analogues and Antibiotic Activity

Pestalone, a chlorinated and prenylated benzophenone antibiotic, has garnered interest due to its strong activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Synthetic studies have focused on creating analogues of pestalone, highlighting its potential as an antibiotic. Key synthesis steps include nucleophilic addition to a prenylated benzaldehyde and oxidation, along with aryl-allyl coupling techniques like the Stille reaction and nickel π-allyl complex coupling (Kaiser & Schmalz, 2003).

Isolation from Marine Fungus and Antibacterial Properties

Pestalone was isolated from a marine fungus, produced only when co-cultured with a specific marine bacterium. This fungus, from the genus Pestalotia, was found on the brown alga Rosenvingea sp. in the Bahamas. Pestalone exhibits moderate cytotoxicity against tumor cell lines and potent antibiotic activity against MRSA and vancomycin-resistant Enterococcus faecium (Cueto et al., 2001).

Reevaluation of Antibiotic and Antifungal Activity

Further studies on pestalone and its synthetic derivatives, including pestalachloride A, reassessed its antibiotic efficacy. Contrary to earlier reports, the activity against different MRSA strains was found to be in the range of 3-10 μg/mL. None of the derivatives exhibited higher activities compared to pestalone against MRSA and a series of plant pathogens (Augner et al., 2013).

Total Synthesis and Conversion into Related Compounds

Total synthesis of pestalone has enabled the preparation of substantial amounts for further research. Surprising transformations were observed during synthesis, shedding light on the potential biosynthetic relationship of pestalone with related compounds like pestalachlorides. This synthesis has opened avenues for exploring pestalone’s biological potential and its limited availability from natural sources (Slavov et al., 2010).

N-Capping and Light-Induced Synthesis

Research on pestalone led to the discovery of unique reactivities, such as its conversion into pestalachloride A. The reaction of 2-formyl-arylketones with ammonia and primary amines under mild conditions produces 3-substituted isoindolinones, offering new options for the derivatization of primary amines and access to pharmaceutically relevant substituted isoindolinones (Augner et al., 2011).

properties

Product Name

Pestalone

Molecular Formula

C21H20Cl2O6

Molecular Weight

439.3 g/mol

IUPAC Name

2-(3,5-dichloro-2-hydroxy-6-methoxy-4-methylbenzoyl)-4,6-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C21H20Cl2O6/c1-9(2)5-6-11-13(25)7-14(26)12(8-24)15(11)19(27)16-20(28)17(22)10(3)18(23)21(16)29-4/h5,7-8,25-26,28H,6H2,1-4H3

InChI Key

ACRANQNXYMAQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC)C(=O)C2=C(C(=CC(=C2C=O)O)O)CC=C(C)C)O)Cl

synonyms

pestalone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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